Benzenamine, N-hexylidene-

Description

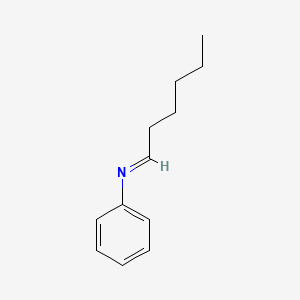

Structure

3D Structure

Properties

CAS No. |

117555-73-4 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-phenylhexan-1-imine |

InChI |

InChI=1S/C12H17N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-11H,2-4,8H2,1H3 |

InChI Key |

SBFSEOWBPUTRPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzenamine, N Hexylidene and Analogous Imine Systems

Conventional Chemical Synthesis Strategies

Traditional methods for imine synthesis have been well-established for decades, primarily relying on direct condensation and related pathways involving carbonyl and amine precursors.

The most fundamental and widely employed method for synthesizing Benzenamine, N-hexylidene- is the direct condensation of aniline (B41778) with hexanal (B45976). This reaction is a reversible process that typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. wikipedia.orgrsc.org

To drive the equilibrium towards the product, the reaction is often carried out with the removal of water, classically through azeotropic distillation using a Dean-Stark apparatus with solvents like benzene (B151609) or toluene (B28343). numberanalytics.com While effective, these traditional solvents are now recognized as hazardous. The reaction can be catalyzed by either acids or bases, which facilitate the dehydration step. Current time information in Bangalore, IN. In many instances, especially with reactive aldehydes and amines, the reaction can proceed simply by mixing the reactants, sometimes without a solvent. rsc.org For example, studies have shown that mixing aldehydes and amines without any solvent or catalyst, followed by vacuum operation to remove water, can lead to excellent yields of pure imines. rsc.org

Table 1: Examples of Direct Condensation for Imine Synthesis

| Aldehyde | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Tolualdehyde | o-Toluidine | Neat, 1.5 h mixing, 3.0 h vacuum | 99% | rsc.org |

| p-Anisaldehyde | o-Toluidine | Neat, mixing, vacuum | 99% | rsc.org |

| Various Aromatic Aldehydes | Aniline | High-temperature water (near critical) | High | masterorganicchemistry.com |

| Benzaldehyde | Aniline | Solvent-free, Amberlyst® 15, rt, 2-4 h | 95% | wikipedia.org |

Beyond direct condensation, alternative routes have been explored that utilize different starting materials or proceed through distinct intermediates.

One significant alternative is the synthesis from nitriles via the addition of organometallic reagents, such as Grignard reagents. The reaction of a nitrile (e.g., benzonitrile) with a Grignard reagent (e.g., phenylmagnesium bromide) forms an intermediate imine anion, which upon hydrolysis yields a ketone. masterorganicchemistry.comlibretexts.org However, careful control of the hydrolysis step can allow for the isolation of the imine itself. olemiss.edu This method provides a pathway to ketimines, but analogous routes can be envisioned for aldimines. For instance, the addition of a Grignard reagent to an N-silylated formamide (B127407) has been shown to produce various imines. researchgate.net

The aza-Wittig reaction represents another powerful alternative. This reaction involves the treatment of an iminophosphorane with an aldehyde or ketone. beilstein-journals.orgehu.es The iminophosphorane is typically generated from the reaction of a phosphine (B1218219) with an organic azide (B81097) (the Staudinger reaction). chemistry-reaction.com The subsequent reaction with a carbonyl compound, like hexanal, would yield Benzenamine, N-hexylidene- and a phosphine oxide byproduct. beilstein-journals.org The high stability of the phosphine oxide drives the reaction to completion. This method is particularly valuable for creating sterically hindered or sensitive imines under neutral conditions.

Reductive amination is a widely used process for synthesizing amines, but it critically proceeds through an imine intermediate. wikipedia.orgchemistrysteps.com In this one-pot reaction, an aldehyde or ketone is treated with an amine in the presence of a reducing agent. pressbooks.pub An imine is formed in situ and is immediately reduced to the corresponding amine. While the final product is an amine, this pathway underscores the transient formation of imines under specific reductive conditions. By selecting a mild reducing agent that is selective for the iminium ion over the starting carbonyl, such as sodium cyanoborohydride (NaBH3CN), the reaction can be efficiently controlled. masterorganicchemistry.com

Advanced Synthetic Techniques and Transformative Reactions

Modern organic synthesis has introduced sophisticated techniques that either generate imines as key intermediates in complex cascades or use them as building blocks in powerful transformative reactions.

Acceptorless Dehydrogenative Coupling (ADC): This advanced strategy provides a direct route to imines from more readily available alcohols and amines, avoiding the pre-oxidation of the alcohol to an aldehyde. acs.org The reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or iron, and proceeds with the liberation of hydrogen gas as the only byproduct, making it a highly atom-economical process. organic-chemistry.orgacs.org

Multicomponent Reactions (MCRs): Imines are frequent and crucial intermediates in MCRs, where three or more reactants combine in a single pot to form a complex product. nih.govorganic-chemistry.org The Povarov reaction is a prime example, involving the formal [4+2] cycloaddition between an aromatic imine (often formed in situ from an aniline and an aldehyde) and an electron-rich alkene to produce tetrahydroquinolines. numberanalytics.comthieme-connect.comwikipedia.org The versatility of MCRs allows for the rapid construction of molecular complexity from simple precursors, with the imine acting as a pivotal electrophilic species.

Cycloaddition Reactions: Imines can participate as key components in various cycloaddition reactions.

Aza-Diels-Alder Reaction: In this hetero-Diels-Alder reaction, an imine acts as the dienophile, reacting with a conjugated diene to form six-membered nitrogen heterocycles. tsijournals.comwikipedia.orgwikipedia.org These reactions can be promoted by Lewis acids, which activate the imine towards cycloaddition. rsc.org

Staudinger Synthesis: This reaction is a [2+2] cycloaddition between an imine and a ketene (B1206846) to produce β-lactams, a core structure in many important antibiotics. wikipedia.orgacs.org The reaction proceeds through a zwitterionic intermediate and is a powerful tool for constructing four-membered rings. organic-chemistry.org

These advanced methods highlight the dual role of imines as both synthetic targets and reactive intermediates, enabling the construction of complex molecular architectures that would be challenging to access through more traditional linear syntheses.

Enzymatic and Chemo-Enzymatic Routes for Imine Synthesis

The demand for greener and more selective chemical processes has propelled the use of biocatalysis in organic synthesis. researchgate.netresearchgate.net Enzymes offer significant advantages, including high stereo- and regioselectivity under mild reaction conditions, such as near-neutral pH and ambient temperatures. researchgate.netacsgcipr.org

Enzymatic Approaches: Imine reductases (IREDs), a class of NAD(P)H-dependent oxidoreductases, are central to the enzymatic synthesis involving imine intermediates. researchgate.netacs.org While their primary function is the asymmetric reduction of imines to chiral amines, many IREDs can also facilitate the preceding imine formation. researchgate.netresearchgate.net This dual capability enables the direct, one-pot reductive amination of a carbonyl compound (like hexanal) with an amine (like aniline). Enzymes known as reductive aminases (RedAms) are particularly noted for catalyzing both the imine formation and its subsequent reduction. acs.org

The biocatalytic toolbox for amine synthesis, which proceeds via imine intermediates, is extensive and includes:

Imine Reductases (IREDs): Catalyze the reduction of imines and can be used for the reductive amination of ketones and aldehydes. acs.org

Amine Dehydrogenases (AmDHs): Utilize ammonia (B1221849) to convert carbonyl compounds into primary amines through an imine intermediate. acsgcipr.orgresearchgate.net

Transaminases (TAs): Transfer an amino group from a donor molecule to a carbonyl acceptor, a process that involves an imine intermediate. researchgate.net

Recent research has focused on expanding the substrate scope of these enzymes. Through protein engineering techniques like focused rational iterative site-specific mutagenesis (FRISM), IREDs have been developed that can accommodate bulky substrates, which is crucial for synthesizing complex N-substituted amines. chemistryviews.org

Chemo-Enzymatic Routes: Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the flexibility of traditional chemical reactions. nih.gov This hybrid approach is particularly effective for producing complex molecules that are challenging to access through purely chemical or enzymatic means.

A notable example is the synthesis of (R)-selegiline, where the key step is a stereoselective biocatalytic reductive amination of phenylacetone (B166967) with propargylamine, catalyzed by an engineered imine reductase (IR36-M5). researchgate.netmdpi.com This enzymatic step achieves high conversion (97%) and stereoselectivity (97%). researchgate.netmdpi.com The resulting intermediate, (R)-desmethylselegiline, is then chemically N-methylated in a subsequent step to yield the final product. mdpi.com Similarly, chemo-enzymatic cascades have been developed for synthesizing chiral 3-substituted tetrahydroquinolines, combining an ERED/IRED biocatalytic sequence with a chemical Buchwald–Hartwig cyclization. rsc.org

Tandem and Cascade Reactions Facilitating Imine Moiety Formation

Tandem and cascade reactions offer a powerful strategy for increasing synthetic efficiency by combining multiple reaction steps into a single, one-pot operation. orientjchem.org This approach minimizes waste, reduces the need for purification of intermediates, and saves time and resources. orientjchem.org

Tandem Reactions: Tandem, or "multistep one-pot," reactions are designed to perform consecutive transformations in a single reaction vessel. orientjchem.org Several innovative tandem processes have been developed for imine synthesis:

Tandem Oxidation-Condensation: A highly atom-economic method involves the synthesis of imines from alcohols and nitro compounds. nih.gov This process, catalyzed by a recyclable copper catalyst, first involves the selective oxidation of an alcohol (e.g., benzyl (B1604629) alcohol) to its corresponding aldehyde, which then couples with an amine generated in situ from the reduction of a nitro compound (e.g., nitrobenzene) to form the imine. nih.gov

Photocatalytic Tandem Reactions: Visible-light-driven tandem reactions using catalysts like Au/CeO2 nanorods can achieve the oxidative coupling of alcohols and amines. mdpi.com The process begins with the alcohol's oxidation to an aldehyde, followed by a spontaneous condensation with an amine to yield the imine. mdpi.com

Staudinger/Aza-Wittig Tandem Reaction: This is a robust method for the in situ generation of imines from azides and carbonyl compounds in the presence of a phosphine, such as triphenylphosphine. rsc.org The reaction proceeds through an intermediate iminophosphorane and has been integrated into multicomponent reactions to synthesize complex N-heterocycles. rsc.org

Cascade Reactions: Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the formation of one bond triggers the next. numberanalytics.com Iminium ions, which are protonated or alkylated imines, are common intermediates that initiate such cascades.

A well-documented strategy involves the acid-catalyzed reaction of an amino allylsilane with a dicarbonyl compound. nih.gov The sequence starts with the condensation of the two components to form an acyclic imine. nih.gov Subsequent intramolecular reactions, including cyclization of the allylsilane onto an iminium ion intermediate, lead to the rapid assembly of complex aza-fused bicyclic structures like quinolizidines and indolizidines in a single, highly convergent operation. nih.gov Another approach uses imine reductases to achieve annulation through tandem inter- and intramolecular reductive amination, allowing for the one-pot synthesis of saturated N-heterocycles from simple diketones. acs.org These enzymatic cascades can produce both cis and trans isomers with excellent diastereo- and enantioselectivity. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Benzenamine, N Hexylidene

High-Resolution Spectroscopic Techniques for Molecular Structure Determination

High-resolution spectroscopic techniques are indispensable for the precise determination of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods reveal fundamental information about connectivity, conformation, and the electronic environment of atoms within a molecule. cuny.eduresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. organicchemistrydata.org In the context of Benzenamine, N-hexylidene-, ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the aromatic protons of the benzene (B151609) ring, the protons of the hexylidene chain, and the imine proton (-N=CH-). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule. For instance, the aromatic protons would typically appear in the downfield region (δ 7-8 ppm), while the aliphatic protons of the hexyl group would be found in the upfield region (δ 0.8-3.0 ppm). The imine proton would likely present as a singlet in the region of δ 8-8.5 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic ring and the imine group, and the sp³-hybridized carbons of the hexyl chain. rsc.org This provides a carbon map of the molecule, confirming the presence of all constituent carbon atoms in their expected electronic environments.

Interactive Data Table: Predicted NMR Data for Benzenamine, N-hexylidene-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 120 - 130 |

| Imine CH | 8.0 - 8.5 | 160 - 165 |

| Aliphatic CH₂ (next to N) | 3.3 - 3.7 | 60 - 65 |

| Aliphatic CH₂ | 1.2 - 1.7 | 22 - 32 |

| Aliphatic CH₃ | 0.8 - 1.0 | 14 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. edinst.commt.com These methods are complementary and provide a characteristic fingerprint of the functional groups present in a molecule. nih.govresearchgate.netmjcce.org.mk

Infrared (IR) Spectroscopy: The IR spectrum of Benzenamine, N-hexylidene- would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band around 1620-1650 cm⁻¹ would be indicative of the C=N stretching vibration of the imine group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexyl group would be observed just below 3000 cm⁻¹. Bending vibrations for these groups would be found in the fingerprint region (below 1500 cm⁻¹). rsc.org

Interactive Data Table: Key Vibrational Frequencies for Benzenamine, N-hexylidene-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=N (Imine) | Stretching | 1620 - 1650 | 1620 - 1650 |

| Aromatic C-H | Stretching | > 3000 | > 3000 |

| Aliphatic C-H | Stretching | < 3000 | < 3000 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | 1450 - 1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Studies

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule. gdckulgam.edu.innepjol.info

UV-Vis Absorption Spectroscopy: Benzenamine, N-hexylidene- is expected to show absorption bands in the UV region due to π-π* and n-π* electronic transitions. The conjugated system formed by the benzene ring and the imine group will give rise to intense π-π* transitions. A weaker n-π* transition, originating from the non-bonding electrons on the nitrogen atom, may also be observed. gdckulgam.edu.in The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy: The fluorescence properties of imines can vary. Some N-benzylideneaniline derivatives are known to exhibit fluorescence. nih.gov If Benzenamine, N-hexylidene- is fluorescent, its emission spectrum would provide information about the energy of its lowest singlet excited state. rsc.orgbiocompare.com The fluorescence quantum yield and lifetime would offer further insights into the excited-state dynamics.

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. d-nb.info For Benzenamine, N-hexylidene-, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition. doi.org

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern would reveal characteristic losses of fragments from the parent ion, such as the loss of alkyl radicals from the hexyl chain or cleavage of the C-N bond. This fragmentation data helps to piece together the molecular structure. nist.gov

Spectroscopic Probes for Investigating Reaction Intermediates and Transient Species

Spectroscopic techniques are crucial for the detection and characterization of short-lived reaction intermediates. uomustansiriyah.edu.iqpsu.eduallen.inpressbooks.pub In the synthesis or reactions of Benzenamine, N-hexylidene-, intermediates such as radicals, carbocations, or carbanions might be formed. Time-resolved spectroscopy can be employed to monitor the formation and decay of these transient species. For example, transient absorption spectroscopy could be used to obtain the UV-Vis spectrum of a fleeting intermediate, providing clues about its electronic structure. researchgate.net

Analysis of Electronic Transitions and Excited State Properties through Spectroscopy

A detailed analysis of the electronic spectra, often complemented by theoretical calculations, can provide a deep understanding of the electronic transitions and excited-state properties of Benzenamine, N-hexylidene-. nih.govresearchgate.netresearchgate.net The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated from electrochemical data and the onset of the UV-Vis absorption spectrum. The nature of the electronic transitions (e.g., intramolecular charge transfer) can be elucidated by studying the effect of solvent polarity on the absorption and emission spectra (solvatochromism). nepjol.info

Reactivity and Mechanistic Investigations of Benzenamine, N Hexylidene

Photochemical Transformations and Photoinduced Reactivity

The photochemical behavior of imines is dictated by the electronic transitions of the C=N chromophore and the attached aryl group. Upon absorption of ultraviolet light, the molecule is promoted to an excited state, unlocking pathways not accessible under thermal conditions. These pathways often involve radical intermediates or proceed through concerted electronic rearrangements.

In the absence of the intramolecular hydrogen transfer pathway common in salicylideneanilines, the photoexcited state of Benzenamine, N-hexylidene- is expected to participate in intermolecular reactions or undergo homolytic cleavage to generate radical species. acs.org The initiation of radical reactions can occur through the interaction of the excited imine with a photosensitizer or via direct photolysis, although the latter often requires higher energy (shorter wavelength) irradiation.

Common radical reactions involving imines include additions to the C=N bond and cyclizations if a suitable unsaturated moiety is present elsewhere in the molecule. mdpi.com For Benzenamine, N-hexylidene-, which lacks such functionality, intermolecular radical additions are more probable. A key pathway for radical generation is the homolytic cleavage of bonds alpha to the imine nitrogen or the phenyl ring. The tributyltin radical, for example, generated from the thermal decomposition of an initiator like AIBN alongside Bu₃SnH, can initiate radical chain processes. libretexts.org

Table 1: Plausible Intermediates in Photoinduced Radical Reactions

| Precursor | Initiator/Condition | Radical Intermediate | Subsequent Reaction Type |

|---|---|---|---|

| Benzenamine, N-hexylidene- | Photoexcited Sensitizer | N-centered radical cation | Electron Transfer |

| Benzenamine, N-hexylidene- | UV irradiation (direct photolysis) | Carbon-centered radical (hexyl chain) | Hydrogen Atom Transfer (HAT) |

This table presents hypothetical reaction pathways based on known radical chemistry principles. libretexts.orguchicago.edu

Photocatalyzed Hydrogen Atom Transfer (HAT) is a powerful mechanism for C-H functionalization. researchgate.netacs.org In this process, a photoexcited catalyst abstracts a hydrogen atom from the substrate, generating a carbon-centered radical that can undergo further reactions. semanticscholar.org For Benzenamine, N-hexylidene-, the aliphatic hexyl chain provides multiple sites for potential intramolecular or intermolecular HAT.

The selectivity of HAT is governed by the bond dissociation energy (BDE) of the C-H bonds; weaker bonds are more susceptible to abstraction. The C-H bonds alpha to the imine nitrogen (on the hexylidene chain) are activated due to stabilization of the resulting radical by the adjacent π-system. nih.gov

Table 2: Estimated Bond Dissociation Energies (BDEs) for C-H Bonds in Benzenamine, N-hexylidene-

| Bond Location | Bond Type | Estimated BDE (kcal/mol) | Comments |

|---|---|---|---|

| C1' of hexyl chain | Secondary (allylic to C=N) | ~87-89 | Activated by proximity to the imine π-system. |

| C2'-C5' of hexyl chain | Secondary alkyl | ~98 | Typical secondary C-H bond strength. |

| C6' of hexyl chain | Primary alkyl | ~101 | Typical primary C-H bond strength. |

Note: BDE values are estimates based on analogous structures in chemical literature. Actual values for Benzenamine, N-hexylidene- may vary.

A plausible photochemical HAT mechanism would involve the photoexcited imine acting as the hydrogen abstractor, leading to a diradical intermediate that could subsequently cyclize or react with other molecules.

The aniline (B41778) and imine moieties of Benzenamine, N-hexylidene- can participate in single-electron transfer (SET) processes. masterorganicchemistry.com The nitrogen lone pair makes the molecule susceptible to oxidation, allowing it to act as an electron donor in the presence of a photoexcited acceptor (oxidative quenching). Conversely, the π-system can accept an electron from a photoexcited donor (reductive quenching).

In photoredox catalysis, a photocatalyst absorbs light and initiates an electron transfer with the substrate. For instance, an excited iridium or ruthenium complex could oxidize the aniline nitrogen, generating a radical cation. This intermediate could then undergo various reactions, such as coupling with a nucleophile. This approach allows for C-H functionalization under remarkably mild conditions. researchgate.net

Thermal Decomposition and Pyrolysis Studies

Thermal decomposition involves the breakdown of a molecule at elevated temperatures, typically in an inert atmosphere (pyrolysis). The process is initiated by the cleavage of the weakest chemical bonds, leading to a cascade of primary and secondary reactions. researchgate.net While specific pyrolysis data for Benzenamine, N-hexylidene- is not available, the decomposition pathways can be predicted from studies on analogous aromatic amines and imines. nih.govresearchgate.net

At elevated temperatures, the initial fragmentation of Benzenamine, N-hexylidene- would occur at the weakest bonds. The C-N single bond between the phenyl ring and the imine nitrogen, and the C-C bonds within the hexyl chain, are likely candidates for initial homolytic cleavage.

Potential Primary Dissociation Pathways:

C(phenyl)-N Bond Cleavage: Homolysis of the bond connecting the aniline ring to the imine nitrogen would produce a phenyl radical and an N-hexylideneaminyl radical.

C-C Bond Cleavage in the Hexyl Chain: Fragmentation of the hexyl group, particularly via β-cleavage relative to the imine, can lead to the formation of smaller, stable alkenes and a new imine radical. For example, cleavage of the C2'-C3' bond could yield propene and a 3-carbon imine radical.

C=N Bond Cleavage: While stronger than the single bonds, the imine double bond can also cleave at very high temperatures, leading to nitrile and alkyl radicals.

Studies on the pyrolysis of similar compounds, such as phenylalanine and phenethylamine, show that cleavage of bonds beta to the aromatic ring is a major pathway, producing species like toluene (B28343) and styrene.

The highly reactive radical fragments generated during primary pyrolysis undergo a variety of secondary reactions to form more stable products. These reactions include:

Radical Recombination: Two radicals can combine to form a new covalent bond. For example, two phenyl radicals could combine to form biphenyl.

Disproportionation: A hydrogen atom is transferred between two radicals, resulting in an alkane and an alkene.

Condensation and Aromatization: The initial fragments can react to form larger, polycyclic aromatic hydrocarbons (PAHs), which are common products in high-temperature pyrolysis.

Based on the pyrolysis of related aromatic nitrogen compounds, a hypothetical product slate from Benzenamine, N-hexylidene- could include aniline, benzene (B151609), toluene, benzonitrile, and various short-chain alkenes and nitriles from the hexyl chain. researchgate.net At higher temperatures, more condensed aromatic structures would be expected.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| Benzenamine, N-hexylidene- | N-hexylideneaniline |

| N-salicylideneaniline | - |

| Aniline | Benzenamine |

| Toluene | Methylbenzene |

| Styrene | Vinylbenzene |

| Biphenyl | - |

| Benzonitrile | - |

| Phenylalanine | - |

| Phenethylamine | - |

| Azobisisobutyronitrile | AIBN |

Dynamic Covalent Chemistry and Reversible Imine Bonds

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible reactions to generate libraries of compounds from which the most thermodynamically stable member can be identified. nih.gov The reversible nature of the imine bond in Benzenamine, N-hexylidene- makes it an ideal participant in DCC systems. researchgate.net

Principles of Imine Formation and Exchange Equilibria

The formation of Benzenamine, N-hexylidene- from aniline and hexanal (B45976) is a reversible condensation reaction. acs.org This process is governed by thermodynamic control, meaning that over time, any kinetically favored intermediates will be replaced by the most stable product. nih.gov The equilibrium of this reaction can be shifted towards the product by removing the water formed during the reaction, for example, through the use of a Dean-Stark apparatus or hygroscopic salts. operachem.com

The reversibility of imine formation is central to its role in dynamic covalent chemistry. libretexts.orgrsc.org In a system containing various amines and aldehydes, a dynamic combinatorial library (DCL) of imines can be generated. The composition of this library will adjust in response to external stimuli that can stabilize a particular constituent, ultimately leading to the amplification of the most thermodynamically favored imine. acs.orgnih.gov The kinetics of imine formation and exchange are crucial in controlling the behavior of these dynamic systems. researchgate.net Generally, imine formation is a relatively fast process compared to other dynamic covalent reactions like the formation of oximes or hydrazones. researchgate.net

The general mechanism for the acid-catalyzed formation of an imine, such as Benzenamine, N-hexylidene-, involves the following steps:

Nucleophilic attack: The nitrogen atom of the primary amine attacks the carbonyl carbon of the aldehyde or ketone.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming an iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final imine product. libretexts.org

This entire process is reversible, and the imine can be hydrolyzed back to the corresponding amine and aldehyde under acidic conditions. libretexts.org

Influence of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., n→π* interactions) on Dynamics

Non-covalent interactions play a significant role in modulating the dynamics of imine exchange equilibria. researchgate.netresearchgate.net These subtle forces can stabilize or destabilize the imine, thereby influencing the position of the equilibrium in a dynamic covalent system.

One such interaction that has been studied in the context of imine chemistry is the n→π* interaction. This involves the donation of electron density from a lone pair (n) of a donor atom to an antibonding π* orbital of an acceptor. acs.org In the case of imines derived from aromatic aldehydes, an n→π* interaction can occur between a lone pair of a heteroatom and the π* system of the imine bond. The strength of this interaction can influence the thermodynamics of imine exchange. acs.org

For instance, studies on 2-X-2′-formylbiphenyl derivatives have shown that the n→π* interaction between a donor group (X) and the aldehyde or imine functionality significantly affects the equilibrium of imine exchange. acs.org The stabilization energy of this interaction can be quantified by correlating it with the equilibrium position of the imine exchange. acs.org

Solvent effects also play a crucial role in modulating these non-covalent interactions. Protic solvents, for example, can enhance the n→π* interaction involving an imine through hydrogen bonding, leading to greater stabilization of the imine in solution. acs.org This understanding of how non-covalent interactions and solvent effects influence imine dynamics is critical for the design and control of complex dynamic covalent systems. researchgate.net

Reduction Chemistry of the Imine Moiety to Corresponding Amines

The reduction of the carbon-nitrogen double bond in Benzenamine, N-hexylidene- to yield the corresponding secondary amine, N-hexylaniline, is a fundamental transformation in organic synthesis. This process, often part of a reductive amination sequence, provides a reliable method for the formation of C-N bonds. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule and the desired selectivity.

Commonly used reducing agents for imine reduction include:

Sodium borohydride (B1222165) (NaBH₄): A versatile and relatively mild reducing agent, NaBH₄ can effectively reduce imines. However, it can also reduce aldehydes and ketones, which may be a drawback if selectivity is required. masterorganicchemistry.comwikipedia.org

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful for reductive aminations as it is selective for the reduction of imines and iminium ions in the presence of carbonyl compounds. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Similar to NaBH₃CN, STAB is a mild and selective reducing agent for imines, making it a popular choice for reductive amination reactions. wikipedia.org

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a highly effective method for imine reduction. wikipedia.orgresearchgate.net This method is often clean and produces high yields.

Transfer Hydrogenation: In this method, a hydrogen donor, such as formic acid or isopropanol, is used in the presence of a transition metal catalyst to effect the reduction. libretexts.org

The selection of the appropriate reducing agent is crucial for achieving the desired outcome. For instance, if Benzenamine, N-hexylidene- were present in a mixture with other reducible functional groups, a selective reducing agent like sodium triacetoxyborohydride would be preferred to avoid unwanted side reactions. wikipedia.org

Below is an interactive data table summarizing the reactivity of various reducing agents with imines and other common functional groups.

| Reducing Agent | Imine (C=N) | Aldehyde (CHO) | Ketone (C=O) | Ester (COOR) |

| Sodium Borohydride (NaBH₄) | ✅ | ✅ | ✅ | ❌ |

| Sodium Cyanoborohydride (NaBH₃CN) | ✅ | ❌ | ❌ | ❌ |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ✅ | ✅ | ❌ | ❌ |

| Catalytic Hydrogenation (H₂/Pd, Pt) | ✅ | ✅ | ✅ | ✅ |

Oxidative Processes and Selective Carbon-Hydrogen (C-H) Activation

The oxidation of imines can lead to a variety of products depending on the oxidant and reaction conditions. For N-alkyl imines, oxidation can yield nitrones. rsc.org The facility of this reaction is influenced by several factors, including the nature of the substituents on the imine carbon and nitrogen atoms. For instance, the presence of C-aryl substituents and electron-donating groups on the C-aryl ring can facilitate the oxidation. rsc.org Common oxidizing agents used for this transformation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) (DMD). rsc.org

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it offers an atom-economical approach to the construction of complex molecules. nih.gov In the context of aniline derivatives, transition metal-catalyzed C-H activation has been extensively studied. nih.govrsc.org While ortho-C-H functionalization is well-established, directing meta-C-H activation presents a greater challenge due to the inherent electronic and steric properties of the substrates. nih.gov

For anilines, the nitrogen atom typically directs ortho- and para-substitution in electrophilic aromatic substitution reactions. nih.gov However, with the use of appropriate directing groups and transition metal catalysts, such as palladium, meta-C-H arylation can be achieved. nih.gov This strategy often involves the use of a norbornene mediator. nih.gov Although direct C-H activation of Benzenamine, N-hexylidene- itself is not extensively documented, the principles derived from the study of related aniline derivatives are applicable. The imine functionality could potentially serve as a directing group for C-H activation, guiding a metal catalyst to a specific C-H bond on the aromatic ring.

Cyclization and Cycloaddition Reactions Involving Imine Derivatives

The imine functionality in derivatives of Benzenamine, N-hexylidene- is a versatile handle for participating in various cyclization and cycloaddition reactions, leading to the formation of diverse heterocyclic structures.

One of the most significant classes of reactions involving imines is the [3+2] cycloaddition. In these reactions, the imine can act as a dipolarophile, reacting with a 1,3-dipole to form a five-membered ring. organicreactions.orgacs.org Azomethine imines, which can be generated in situ, are common 1,3-dipoles that react with imines to produce pyrazole (B372694) derivatives. organicreactions.orgacs.org These reactions can be performed under thermal or catalytic conditions and often exhibit high stereoselectivity. organicreactions.orgacs.org

Imines can also participate as the 2π component in [4+2] cycloaddition reactions (Diels-Alder reactions). N-acyl imines, for example, are known to react with dienes to form tetrahydropyridine (B1245486) derivatives. acs.org

Furthermore, tandem reactions involving imines can lead to the construction of complex polycyclic systems in a single operation. For instance, a sequence of Michael addition, imine isomerization, and intramolecular [3+2] cycloaddition has been developed for the regiospecific synthesis of cyclohepta[b]pyrroles. rsc.org

The following table provides examples of cycloaddition reactions involving imine derivatives:

| Reaction Type | Reactants | Product |

| [3+2] Cycloaddition | Imine + Azomethine Ylide | Pyrrolidine derivative |

| [3+2] Cycloaddition | Imine + Nitrile Oxide | Oxadiazoline derivative |

| [4+2] Cycloaddition (Aza-Diels-Alder) | N-Acyl Imine + Diene | Tetrahydropyridine derivative |

| Tandem Michael addition/isomerization/[3+2] cycloaddition | Imine precursor + Michael acceptor | Cyclohepta[b]pyrrole |

Disproportionation and Condensation Reactions within Catalytic Cycles

Disproportionation reactions involving imines can occur under certain catalytic conditions. For example, the enantioselective hydrogenation of quinoxalines can proceed through a convergent disproportionation of dihydroquinoxaline intermediates, catalyzed by a chiral phosphoric acid. libretexts.org

Condensation reactions are fundamental to the synthesis of Benzenamine, N-hexylidene- itself, as discussed under dynamic covalent chemistry. Within catalytic cycles, the reversible formation and hydrolysis of the imine bond can be a key step. For instance, in some enzyme-catalyzed reactions, the substrate initially forms an imine with a cofactor, such as pyridoxal-5'-phosphate (PLP). nih.gov This imine formation activates the substrate for subsequent transformations. The final step of the catalytic cycle often involves the hydrolysis of the product-PLP imine to release the product and regenerate the cofactor.

In synthetic catalytic cycles, the condensation to form an imine can be followed by an intramolecular reaction. For example, a palladium-catalyzed aerobic oxidative cyclization of N-aryl imines has been developed for the synthesis of indoles. acs.org This process involves the formation of the imine followed by an intramolecular C-H activation and cyclization.

The interplay between condensation, hydrolysis, and other transformations within a catalytic cycle allows for the efficient construction of complex molecules from simple precursors, with the imine functionality playing a central and often transient role.

Coordination Chemistry: Benzenamine, N Hexylidene As a Ligand in Metal Complexes

Design and Synthesis of N-Donor Ligands Derived from Benzenamine, N-hexylidene- Scaffold

The versatility of the Benzenamine, N-hexylidene- scaffold lies in the ease of its synthesis and modification. The fundamental structure is created through a condensation reaction between a primary amine (aniline) and an aldehyde (hexanal), forming the characteristic azomethine (C=N) group. plos.orgresearchgate.net This reaction is often catalyzed by acid or heat. nih.govrsc.org

The true power of this scaffold emerges from the ability to use substituted anilines and aldehydes, which allows for the rational design of N-donor ligands with tailored electronic and steric properties. mdpi.comirejournals.com For instance, introducing functional groups onto the aniline (B41778) or aldehyde precursors allows chemists to create multidentate ligands. nih.gov By incorporating additional donor atoms, such as oxygen or sulfur, into the ligand backbone, bidentate (e.g., ON), tridentate (e.g., ONO, NNN), or tetradentate (e.g., ONNO) ligands can be synthesized. nih.govscispace.com

Key strategies in ligand design based on this scaffold include:

Introducing coordinating groups: Placing hydroxyl (-OH), amino (-NH2), or pyridyl groups on the aniline ring transforms the typically monodentate Schiff base into a multidentate ligand capable of forming more stable chelate rings with metal ions. mdpi.com

Varying substituents: Adding electron-donating groups (like methoxy) or electron-withdrawing groups to the aromatic rings can alter the electron density on the imine nitrogen, thereby modifying the ligand's coordination capability and the stability of the resulting metal complex. irejournals.comresearchgate.net

Linking units: Two Schiff base units can be linked together using various aliphatic or aromatic chains to create larger, polydentate ligands capable of coordinating to one or more metal centers. chemmethod.com

These synthetic strategies enable the creation of a vast library of ligands from the basic Benzenamine, N-hexylidene- structure, each designed to achieve specific coordination geometries and electronic properties in their metal complexes. researchgate.net

Formation and Structural Characterization of Transition Metal Complexes

Schiff base ligands derived from the Benzenamine, N-hexylidene- framework readily form stable complexes with a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). irejournals.comnih.gov The formation of these complexes occurs through the coordination of the lone pair of electrons from the azomethine nitrogen to the metal ion. plos.org When the ligand is designed with additional donor atoms, chelation occurs, leading to enhanced complex stability. researchgate.net

Elucidation of Coordination Modes, Sites, and Denticity

The structural diversity of metal complexes derived from these ligands is a direct result of their varied coordination possibilities. The denticity—the number of donor atoms in a single ligand that bind to the central metal ion—is a key determinant of the final complex architecture.

Coordination Sites: The primary coordination site in Benzenamine, N-hexylidene- itself is the nitrogen atom of the imine group. rsc.org In more complex derivatives, other atoms such as phenolic oxygen, amino nitrogen, or heterocyclic nitrogen can also act as donor sites. nih.govscispace.com

Denticity: While the parent Benzenamine, N-hexylidene- is a monodentate ligand, strategic design can produce ligands with higher denticity. For example, a Schiff base formed from salicylaldehyde (B1680747) and aniline results in a bidentate ligand that coordinates through the imine nitrogen and the deprotonated phenolic oxygen. mdpi.com By using more elaborate amines or aldehydes, tridentate and tetradentate ligands can be synthesized, which form highly stable complexes with metal ions. scispace.comnih.gov

Coordination Modes: The way these ligands bind to metal ions can vary. They can act as simple monodentate ligands, form chelate rings as bidentate or polydentate ligands, or bridge two or more metal centers to create polynuclear complexes. chemrevlett.com Spectroscopic techniques like FT-IR are crucial for identifying the coordination mode, as the stretching frequency of the C=N bond typically shifts upon coordination to a metal ion. researchgate.net

| Ligand Type | Example Precursors | Denticity | Typical Donor Atoms | Resulting Complex Geometry (Examples) |

|---|---|---|---|---|

| Bidentate | Salicylaldehyde + Aniline | 2 | O, N | Square Planar, Tetrahedral |

| Tridentate | Salicylaldehyde + 2-Aminoethanol | 3 | O, N, O | Square Pyramidal, Octahedral |

| Tetradentate | Salicylaldehyde + Ethylenediamine (2:1 ratio) | 4 | O, N, N, O | Square Planar, Octahedral |

Impact of Central Metal Ions and Auxiliary Co-ligands on Complex Architecture and Electronic Properties

The final structure and electronic properties of a metal complex are not solely determined by the Schiff base ligand. The identity of the central metal ion and the presence of any auxiliary co-ligands are also critically important.

Central Metal Ion: Different metal ions have preferred coordination numbers and geometries. For example, Cu(II) (a d9 ion) is known for its geometric flexibility and can form stable square planar or distorted octahedral complexes. mdpi.com In contrast, ions like Co(II) and Ni(II) frequently form octahedral complexes with these types of ligands. nih.govresearchgate.net The choice of metal also dictates the electronic properties of the complex, such as its magnetic susceptibility and UV-Vis absorption spectrum, which arises from d-d transitions and metal-ligand charge transfer (MLCT) bands. researchgate.net

Metal-Promoted Organic Transformations Mediated by Coordinated Imine Ligands

The coordination of an imine ligand to a metal center can activate the ligand, making it susceptible to transformations that are difficult to achieve with the free, uncoordinated molecule. This activation is central to many catalytic processes.

Ligand Activation and Subsequent Carbon-Nitrogen (C-N) Bond Formation Processes

Coordination to a metal ion alters the electronic distribution within the imine bond (C=N). The metal acts as a Lewis acid, withdrawing electron density from the nitrogen atom. This polarization increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. bohrium.com This activation is a key step in metal-promoted reactions that form new carbon-nitrogen (C-N) bonds.

Recent research has demonstrated that transition metal complexes, including those with Schiff base ligands, can catalyze C-N bond formation reactions. mdpi.comrsc.org For example, copper(II) complexes have been used to catalyze the reaction between N-nucleophiles (like amines) and diazo compounds, leading to the formation of new C-N bonds through a carbene transfer mechanism. mdpi.com In these systems, the metal complex activates the diazo compound to form a metal-carbene intermediate, which then reacts with an amine.

Furthermore, metal-ligand cooperation (MLC) in certain pincer complexes has been shown to facilitate the heterolytic cleavage of N-H bonds, a fundamental step in many C-N bond-forming catalytic cycles. acs.org Zinc complexes supported by PNP pincer ligands have demonstrated the ability to catalyze the hydrogenation of imines, a process involving the activation of both H-H and C=N bonds. acs.org While this involves C-N bond cleavage in the reverse (dehydrogenation) direction, it highlights the principle of metal-mediated activation of the imine moiety for transformations. Ruthenium-catalyzed systems have also been developed for C-N bond activation, which is the reverse of formation but operates on the same principles of metal-ligand interaction to mediate the transformation. marquette.edu

Investigation of Electronic and Geometric Parameters in Coordinated Imine Systems through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the detailed electronic and geometric structures of Schiff base metal complexes. orientjchem.orgplos.org These computational methods provide insights that complement experimental data from techniques like X-ray crystallography and spectroscopy.

DFT calculations allow for the prediction of various molecular properties:

Optimized Geometries: The method can accurately predict bond lengths, bond angles, and dihedral angles of the complexes in the gas phase or in solution. arabjchem.orgmdpi.com Comparing these calculated structures with experimental X-ray data serves to validate the computational model. mdpi.com

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electronic transitions observed in UV-Vis spectra and the reactivity of the complex. arabjchem.org The HOMO-LUMO energy gap is a key parameter indicating the chemical reactivity and kinetic stability of the molecule. mdpi.com

Vibrational Frequencies: DFT can calculate the vibrational spectra (e.g., IR frequencies) of the complexes. The calculated frequency for the imine (C=N) stretch can be compared with experimental FT-IR data to confirm coordination to the metal center. plos.orgplos.org

Charge Distribution: Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule, showing how electron density is shared between the metal and the ligand donor atoms. acs.org This helps in understanding the nature and strength of the metal-ligand bonds.

For instance, DFT studies on various Schiff base complexes have been used to correlate calculated geometric parameters with those obtained from single-crystal X-ray diffraction, often showing excellent agreement. mdpi.comscielo.org.co Furthermore, theoretical calculations have been employed to explore the mechanism of imine exchange reactions in metal-coordinated systems, revealing how the metal ion influences the activation energies of the process. researchgate.net

| Parameter | DFT Calculated Value | Experimental Value | Significance |

|---|---|---|---|

| C=N Bond Length (Å) | ~1.29 - 1.31 | ~1.28 - 1.30 | Confirms imine structure and coordination effects. |

| Metal-N Bond Length (Å) | ~1.95 - 2.10 | ~1.96 - 2.08 | Indicates strength and nature of metal-ligand bond. |

| C=N Stretch (cm-1) | ~1600 - 1630 | ~1605 - 1640 | Shift upon complexation confirms coordination. plos.org |

| HOMO-LUMO Gap (eV) | Variable (e.g., 2-4 eV) | Correlates with UV-Vis λmax | Indicates electronic stability and reactivity. arabjchem.org |

Note: Values are representative and vary significantly based on the specific ligand, metal, and computational method used. plos.orgarabjchem.orgmdpi.com

Catalytic Applications of Benzenamine, N Hexylidene Derived Systems in Organic Synthesis

Homogeneous Catalysis Utilizing Imine-Based Ligands

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Imine-based ligands, such as Benzenamine, N-hexylidene-, are highly valuable in this context due to their tunable electronic properties and steric profiles, which can be readily modified by changing the precursor aldehyde or aniline (B41778).

Ligand Design for Enantioselective and Regioselective Transformations

The design of chiral ligands is fundamental to achieving high enantioselectivity in asymmetric catalysis. For imine-based ligands, chirality can be introduced into the aniline or aldehyde backbone. The steric and electronic properties of these ligands can be fine-tuned to create a specific chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction. For instance, N-heterocyclic carbene (NHC) ligands, often used in conjunction with metals like palladium and nickel, can be modified to control regioselectivity in reactions such as allene hydrosilylation. organic-chemistry.org The choice of metal itself plays a crucial role; nickel catalysis with larger NHC ligands tends to produce alkenylsilanes, whereas palladium catalysis with smaller NHC ligands yields allylsilanes, demonstrating exceptional regiocontrol. organic-chemistry.org

Similarly, the regioselective functionalization of aniline derivatives can be controlled by factors like pH. researchgate.net In palladium-catalyzed cyclizations of aniline derivatives, the choice of phosphine (B1218219) ligand has been shown to almost exclusively control the mode of heterocyclization, leading to different polycyclic products from a common precursor. nih.gov This highlights the power of ligand design in directing reaction pathways toward a desired regioisomer. Microbial transformations also offer a pathway for the regioselective functionalization of aniline derivatives. nih.gov

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Schiff bases and related aniline-based ligands have emerged as effective alternatives to traditional phosphine ligands in these transformations. dntb.gov.uaresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. Palladium(II) complexes bearing aniline ligands have demonstrated high activity as precatalysts for the Suzuki-Miyaura cross-coupling of amides, esters, and aryl chlorides. nih.govorganic-chemistry.org These air- and moisture-stable catalysts offer broad applicability and can be fine-tuned by varying the aniline component. nih.govorganic-chemistry.orgresearchgate.net Schiff base-palladium complexes have also been shown to be excellent catalysts for the Suzuki-Miyaura reaction of aryl halides, even in aqueous media. researchgate.net Nickel complexes with N-heterocyclic carbene (NHC) ligands have also shown activity comparable to palladium complexes in these reactions. semanticscholar.org

Table 1: Performance of a [(IPr)PdCl₂(AN)] Catalyst in Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

| Entry | Aryl Chloride (Ar₁) | Arylboronic Acid (Ar₂) | Yield (%) |

| 1 | 4-MeO-C₆H₄ | R' = 4-Me | >98 |

| 2 | 4-MeO-C₆H₄ | R' = H | >98 |

| 3 | 4-CF₃-C₆H₄ | R' = H | 94 |

| 4 | 4-CN-C₆H₄ | R' = H | 96 |

| 5 | 4-COMe-C₆H₄ | R' = H | >98 |

| 6 | 2-C₅H₄N | R' = H | 92 |

Data sourced from research on [(NHC)PdCl₂(Aniline)] complexes. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org The development of air- and moisture-stable Pd(II)-NHC complexes stabilized by aniline ligands has enabled the challenging alkynylative cross-coupling of aryl ammonium salts with high activity and selectivity. researchgate.net Nickel-catalyzed versions of the Sonogashira coupling have also been developed, providing an alternative to palladium and demonstrating good functional group tolerance under mild conditions. nih.gov

Oligomerization and Polymerization Catalysis

Imine-based ligands are crucial in the synthesis of polymers and oligomers from simple monomers like ethylene. Nickel(II) complexes bearing iminopyridyl ligands, which are structurally related to Benzenamine, N-hexylidene-, are effective precatalysts for ethylene oligomerization. nih.gov The structure of the ligand, particularly the steric bulk around the metal center, plays a critical role in determining the outcome of the reaction. Bulky substituents can retard the chain transfer process (β-hydride elimination), leading to the formation of high molecular weight polymers. nih.gov

Conversely, catalysts designed to facilitate chain walking and chain transfer reactions can produce highly branched, low molecular weight ethylene oligomers. nih.gov The polymerization of aniline derivatives themselves, often through oxidative chemical methods, can lead to the formation of functional polymers like polyaniline (PANI). researchgate.netnih.gov These polymers have applications as materials for chemical sensors due to their electrical properties. researchgate.netnih.gov Another approach involves the step-growth polymerization of anilines with sulfur monochloride to create polymers with a backbone consisting solely of nitrogen and sulfur. nih.gov

Table 2: Ethylene Oligomerization Catalyzed by Iminopyridyl Nickel(II) Complexes

| Catalyst | Activity (10⁶ g mol⁻¹ h⁻¹) | Molecular Weight ( g/mol ) | Branching (branches/1000 C) |

| Ni1 | 13.86 | 493 - 1802 | 86 - 117 |

| Ni2 | 10.50 | 550 - 1650 | 90 - 110 |

| Ni3 | 12.75 | 510 - 1780 | 88 - 115 |

Data represents typical performance for this class of catalysts under optimized conditions. nih.gov

Heterogeneous Catalysis Incorporating Imine Structures

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in catalyst separation, recovery, and recycling. researchgate.net Immobilizing imine-based catalytic complexes onto solid supports is a key strategy for combining the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Development of Supported Catalytic Systems (e.g., Bimetallic Nanoparticles, Zeolites)

Bimetallic Nanoparticles: Supported bimetallic nanoparticles are highly effective catalysts due to synergistic effects between the two metals, which can enhance catalytic activity and stability. mdpi.comosti.govnih.gov These nanoparticles can be supported on various materials, including activated carbon and graphene oxide. semanticscholar.orgbeilstein-journals.org For example, supported Pt-Cu bimetallic catalysts have shown excellent activity in the catalytic oxidative degradation of aniline. semanticscholar.org The preparation method is crucial, as it influences the size, composition, and interaction between the metals and the support, which in turn affects catalytic performance. mdpi.comnih.gov

Zeolites: Zeolites are microporous aluminosilicate minerals that are widely used as catalyst supports due to their high surface area, thermal stability, and shape-selective properties. google.com They can be functionalized with amine or imine groups to create active catalytic sites. Zeolites have been employed as catalysts for the N-alkylation of aniline and its derivatives. researchgate.netsemanticscholar.orgresearchgate.net The pore size and acidity of the zeolite can control the selectivity of the reaction, favoring N-alkylation over C-alkylation on the aromatic ring. researchgate.net Zeolites have also demonstrated catalytic activity for the condensation reaction of aniline and formaldehyde to produce methylenedianiline, with the catalytic performance being dependent on the zeolite structure and Si/Al ratio. rsc.org

Utilization in Polymeric Nanoreactors for Confined Catalysis

Polymeric nanoreactors are self-assembled macromolecular structures, such as micelles or polymersomes, that can encapsulate a catalyst within a confined space. nih.gov This approach mimics the active sites of enzymes, protecting the catalyst from the bulk environment and potentially enhancing its activity and selectivity. nih.govnih.gov

Catalytic metal complexes bearing imine-based ligands can be covalently bound to the polymer chains that form the nanoreactor core. This confinement can lead to higher local concentrations of reactants and catalyst, accelerating reaction rates. Furthermore, for reactions in aqueous media, amphiphilic polymers can create a hydrophobic core that is a more favorable environment for the catalytic transformation. The use of nonlinear block copolymers has also emerged as a robust strategy for creating nanoreactors that can direct the synthesis of nanocrystals with precise control over their dimensions and composition. This strategy combines the benefits of homogeneous catalysis (well-defined active sites) with those of heterogeneous catalysis (catalyst recovery and reuse). nih.gov

In-depth Mechanistic Insights into Benzenamine, N-hexylidene- Catalysis Remain Elusive

The study of reaction mechanisms is crucial for the optimization of existing catalytic systems and the rational design of new, more efficient catalysts. For imine-mediated reactions, this typically involves a combination of experimental techniques and computational modeling to elucidate the catalytic cycle, identify key intermediates, and determine the rate-limiting steps. However, a comprehensive investigation into "Benzenamine, N-hexylidene-" appears to be a niche area with limited published findings.

In a typical imine-mediated catalytic cycle, the imine can act as a substrate, a ligand for a metal catalyst, or even the catalyst itself in the case of organocatalysis. Mechanistic studies in this area often focus on:

Identification of Intermediates: Spectroscopic techniques such as NMR, IR, and mass spectrometry are often employed to detect and characterize transient species in the catalytic cycle.

Kinetic Analysis: Understanding the reaction rates and their dependence on the concentration of reactants and catalysts can provide insights into the mechanism.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping the potential energy surface of a reaction, calculating the energies of intermediates and transition states, and visualizing the molecular interactions that govern the catalytic process.

While general principles of imine chemistry suggest that Benzenamine, N-hexylidene- could participate in a variety of catalytic transformations, the absence of specific studies on this compound means that any discussion of its catalytic mechanisms would be purely speculative. The scientific community has yet to publish in-depth research that would allow for a thorough and accurate depiction of its behavior in catalytic cycles.

Further research is needed to fill this knowledge gap and to fully understand the potential of Benzenamine, N-hexylidene- as a component in catalytic systems. Such studies would be invaluable for chemists seeking to harness the unique properties of this and related imines for the development of novel synthetic methodologies.

Theoretical and Computational Investigations of Benzenamine, N Hexylidene

Quantum Mechanical Calculations and Density Functional Theory (DFT) Applications

Quantum mechanical calculations are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation to determine the electronic structure and energy of molecules. researchgate.net Among the various quantum mechanical methods, Density Functional Theory (DFT) has become a widely used tool due to its balance of accuracy and computational cost. researchgate.netyoutube.com DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. researchgate.netyoutube.com This simplifies the problem significantly, as the electron density is a function of only three spatial coordinates, unlike the many-variable wavefunction. youtube.com

However, the exact form of the exchange-correlation functional in DFT is unknown, and various approximations are used. stackexchange.comreddit.com The choice of functional can impact the accuracy of the results, and it is crucial to select a functional appropriate for the system under investigation. stackexchange.com Despite this, DFT has proven to be a versatile method for studying a wide range of molecular properties, including molecular structure optimization, reaction mechanisms, and material science. researchgate.net

Prediction of Electronic Structure and Charge Distribution

Quantum mechanical calculations, particularly DFT, can predict the electronic structure of Benzenamine, N-hexylidene-. This includes identifying the molecular orbitals and their energy levels. The distribution of electrons within the molecule, known as the charge distribution, can also be determined. tuwien.ac.at This information is crucial for understanding the molecule's reactivity, as areas of high or low electron density indicate potential sites for electrophilic or nucleophilic attack.

For instance, a natural population analysis (NPA) can be performed to assign partial charges to each atom in Benzenamine, N-hexylidene-. This analysis provides a quantitative measure of the electron distribution. orientjchem.org In a hypothetical study of Benzenamine, N-hexylidene-, one might expect the nitrogen atom of the imine group to carry a partial negative charge due to its higher electronegativity, while the adjacent carbon and the aromatic ring protons would exhibit varying degrees of positive charge.

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in Benzenamine, N-hexylidene- (Illustrative)

| Atom | Predicted Charge (e) |

| N(imine) | -0.45 |

| C(imine) | +0.35 |

| C1(ring) | -0.10 |

| H(hexyl) | +0.05 to +0.15 |

This table is for illustrative purposes only, as specific computational data for Benzenamine, N-hexylidene- was not found in the search results.

The electronic structure calculations would also reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's electronic excitability and kinetic stability. A smaller gap suggests that the molecule can be more easily excited. d-nb.info

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like Benzenamine, N-hexylidene-, which possesses a hexyl chain, numerous conformations are possible. Computational methods can be employed to identify the most stable conformations, which correspond to local minima on the potential energy surface. plos.orghakon-art.com

Energy minimization is the process of finding the geometry of a molecule that corresponds to its lowest energy state. hakon-art.com Various algorithms, such as steepest descent and conjugate gradient, can be used for this purpose. hakon-art.com By performing a conformational search coupled with energy minimization, it is possible to identify the global minimum energy conformation of Benzenamine, N-hexylidene-. hakon-art.comnih.gov

The relative energies of different conformers, such as staggered and eclipsed forms along the hexyl chain, can be calculated to understand their relative populations at a given temperature. chemistrysteps.com For example, gauche interactions between segments of the hexyl chain would introduce steric strain and increase the energy of those conformations. chemistrysteps.com

Table 2: Hypothetical Relative Energies of Different Conformers of Benzenamine, N-hexylidene- (Illustrative)

| Conformer Description | Relative Energy (kcal/mol) |

| Global Minimum (extended hexyl chain) | 0.00 |

| Gauche Conformer 1 | +0.85 |

| Gauche Conformer 2 | +1.20 |

| Eclipsed Conformer | +4.50 |

This table is for illustrative purposes only, as specific computational data for Benzenamine, N-hexylidene- was not found in the search results.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, offering insights into conformational changes, molecular vibrations, and reaction dynamics. lbl.gov This method is particularly useful for exploring complex processes that are difficult to study experimentally. nih.gov

Mapping of Reaction Coordinates and Transition State Characterization

A reaction coordinate is a one-dimensional parameter that represents the progress of a chemical reaction along a specific pathway. fiveable.mewikipedia.org It is often a geometric parameter, such as a bond length or angle, that changes significantly during the reaction. wikipedia.org By plotting the potential energy of the system against the reaction coordinate, a potential energy surface can be generated, which provides a visual representation of the reaction pathway. fiveable.me

The highest point on the reaction pathway between reactants and products is the transition state, which is a transient and unstable configuration. fiveable.me Characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. saskoer.ca

For a hypothetical reaction involving Benzenamine, N-hexylidene-, such as its hydrolysis back to aniline (B41778) and hexanal (B45976), MD simulations, particularly combined with quantum mechanics in a QM/MM approach, could be used to map the reaction coordinate. ambermd.orgnih.gov This would involve tracking the changes in bond lengths and angles as the water molecule attacks the imine carbon and a proton is transferred to the nitrogen atom. The transition state for this reaction would be a high-energy structure where the C-N bond is partially broken and new C-O and N-H bonds are partially formed.

Computational Prediction of Spectroscopic Signatures

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.govarxiv.org This synergy between theory and experiment is a powerful approach for structural elucidation and understanding molecular properties.

For Benzenamine, N-hexylidene-, computational techniques can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an IR spectrum. orientjchem.org Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data.

The prediction of electronic absorption spectra, such as UV-Vis spectra, can be achieved using time-dependent DFT (TD-DFT) or other excited-state methods. frontiersin.org These calculations provide information about the electronic transitions between different energy levels, which correspond to the absorption bands in the spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for Benzenamine, N-hexylidene- (Illustrative)

| Spectroscopic Technique | Predicted Feature |

| IR | C=N stretch at ~1650 cm⁻¹ |

| ¹H-NMR | Imine proton (CH=N) at ~8.2 ppm |

| UV-Vis | π→π* transition at ~280 nm |

This table is for illustrative purposes only, as specific computational data for Benzenamine, N-hexylidene- was not found in the search results.

Modeling of Excited State Dynamics and Photochemical Reaction Mechanisms

The study of how molecules behave after absorbing light is the domain of photochemistry, and computational modeling plays a crucial role in unraveling the complex processes involved. nih.govnih.gov When a molecule absorbs a photon, it is promoted to an electronically excited state. diva-portal.org The subsequent relaxation pathways, which can include fluorescence, phosphorescence, internal conversion, intersystem crossing, and photochemical reactions, can be investigated using computational methods. diva-portal.orgresearchgate.net

For Benzenamine, N-hexylidene-, modeling its excited state dynamics could reveal potential photochemical reaction pathways. For example, photoisomerization around the C=N double bond is a common photochemical process for imines. Computational methods can be used to explore the potential energy surfaces of the excited states to identify the pathways and intermediates involved in such a reaction. uni-muenchen.de

Trajectory surface hopping is a computational technique that can simulate the non-adiabatic dynamics of molecules in their excited states, providing insights into the time scales and outcomes of photochemical reactions. uni-muenchen.de By modeling the excited state dynamics of Benzenamine, N-hexylidene-, it would be possible to predict its photostability and identify any potential photoproducts. This is particularly relevant for understanding the behavior of such compounds in applications where they might be exposed to light.

Computational Analysis of Non-Covalent Interactions

Detailed research findings and data tables specifically for Benzenamine, N-hexylidene- are not available in the current scientific literature.

Advanced Materials Science Applications Incorporating Benzenamine, N Hexylidene Structures

Integration into Functional Polymeric Systems

Functional polymers are macromolecules designed with specific chemical groups that impart unique and desirable properties. msesupplies.com The incorporation of Benzenamine, N-hexylidene- and related imine structures into polymer chains is a strategic approach to creating materials with tailored functionalities, such as stimuli-responsiveness. frontiersin.orgnih.gov The imine linkage is particularly notable for its sensitivity to environmental triggers, especially pH.

Detailed Research Findings: The integration of imine units into a polymer backbone or as pendant groups can render the entire material responsive to acidic conditions. In the presence of acid, the imine bond can be hydrolyzed, breaking the linkage and leading to a change in the polymer's structure and properties. This can cause the polymer to degrade into smaller fragments. frontiersin.orgnih.gov This behavior is highly sought after for applications like smart drug delivery systems, where a therapeutic agent can be released in a specific acidic environment, such as within a cancer cell's endosome. frontiersin.orgnih.gov

Furthermore, the components of Benzenamine, N-hexylidene- contribute distinct characteristics to a polymer system. The hexylidene group offers flexibility and influences solubility, while the benzenamine (aniline) portion provides aromaticity, which can be used for π-π stacking interactions and enhancing thermal stability. The strategic placement of such functional groups allows researchers to engineer polymers with precise control over their physical attributes and reactivity. msesupplies.com For instance, polymers containing these structures can be designed to self-assemble into complex architectures like micelles or vesicles in response to environmental cues. rsc.org

Table 1: Contribution of Benzenamine, N-hexylidene- Structural Components to Polymer Properties

| Structural Component | Property Contribution | Potential Application |

|---|---|---|

| Imine (C=N) Linkage | pH-responsiveness, dynamic bonding | Smart drug delivery, degradable plastics |

| Benzenamine (Aniline) Moiety | Aromaticity, π-π stacking, thermal stability | High-performance polymers, self-assembling materials |

| Hexyl Chain | Flexibility, hydrophobicity, solubility tuning | Processability, control of aggregation behavior |

Role in Dynamic Covalent Materials and Self-Healing Systems

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create materials that can adapt their structure in response to external stimuli. nih.gov This field bridges the gap between stable covalent bonds and dynamic non-covalent interactions. The imine bond is a cornerstone of DCC due to its reversible formation under equilibrium control. wikipedia.org This reversibility allows for "error-checking" during synthesis, leading to the thermodynamically most stable product. nih.gov

Detailed Research Findings: Benzenamine, N-hexylidene-, as a model imine, exemplifies the type of dynamic bond used to construct adaptable networks. wikipedia.org This dynamic nature is the key to creating self-healing materials. researchgate.net When a material containing these imine linkages is damaged, the reversible bonds can break and subsequently reform, effectively repairing the damage. nih.gov This process can be triggered by various stimuli, such as heat or a change in pH, which shifts the equilibrium of the imine bond formation/breakage. researchgate.net This intrinsic ability to heal prolongs the material's lifespan and enhances its durability. google.com

Self-healing systems can be broadly classified into two generations. First-generation systems often involve the release of a healing agent from microcapsules to repair a crack. nih.gov However, systems based on dynamic covalent bonds, like the imine in Benzenamine, N-hexylidene-, are considered second-generation materials. These materials can reversibly restore their structure without the need for encapsulated healing agents, allowing for multiple healing cycles. nih.govresearchgate.net The process is analogous to a zipper that can be opened and closed repeatedly, restoring the material to its original state. nih.gov

Table 2: Characteristics of the Imine Bond in Dynamic and Self-Healing Materials

| Characteristic | Relevance to Dynamic/Self-Healing Systems |

|---|---|

| Reversibility | Allows for bond cleavage and reformation to repair damage. |

| Thermodynamic Control | Enables the formation of stable, error-corrected material structures. nih.gov |

| Stimuli-Responsiveness | Healing can be triggered by external factors like heat or pH. |

| Covalent Nature | Provides mechanical robustness and stability to the material when not stimulated. |

Potential in Electronic and Optoelectronic Materials Development

Organic electronic and optoelectronic materials have become crucial for developing technologies like flexible displays, sensors, and solar cells. researchgate.nettaylorfrancis.com The performance of these materials is intrinsically linked to their molecular structure, particularly the presence of π-conjugated systems.